1-Decyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Decyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a decyl chain, a ketone group, and a carboxylic acid group.
Preparation Methods
The synthesis of 1-Decyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The compound can also be synthesized through condensation reactions of carboxamide and carbothioamides in an alkaline medium .
Chemical Reactions Analysis
1-Decyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Decyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Decyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interact with GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors. These interactions can lead to various pharmacological effects, including arrhythmogenic, antiepileptic, and anxiolytic activities .
Comparison with Similar Compounds
1-Decyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
94108-37-9 |
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Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
1-decyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15(18)19)11-14(16)17/h13H,2-12H2,1H3,(H,18,19) |
InChI Key |
GABHSCSSTHISHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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